molecular formula C12H21NO3 B037536 tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate CAS No. 117565-57-8

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B037536
CAS No.: 117565-57-8
M. Wt: 227.3 g/mol
InChI Key: HGJKZGGZDSJORL-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate is a high-value, Boc-protected piperidine derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its core structure features a piperidine ring substituted with an ethyl group and a ketone at the 3- and 4- positions, respectively, and is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen. This configuration makes it an exceptionally versatile building block for the construction of more complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceutical agents.

Properties

IUPAC Name

tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJKZGGZDSJORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624245
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117565-57-8
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
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Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is universally employed to protect the piperidine nitrogen during synthesis. This step ensures stability during subsequent reactions while enhancing solubility in organic solvents. A representative procedure involves reacting 3-ethyl-4-oxopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields exceeding 90% .

Critical parameters for Boc protection include:

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to piperidine derivative minimizes side reactions.

  • Solvent Choice : THF improves reaction homogeneity compared to DCM, particularly for substrates with low polarity.

  • Workup : Aqueous extraction with citric acid removes excess base, followed by drying over sodium sulfate.

Alkylation at the 3-Position

Introducing the ethyl group at the piperidine 3-position is achieved via nucleophilic alkylation. A two-step approach is commonly adopted:

  • Enolate Formation : Deprotonation of 4-oxopiperidine using lithium diisopropylamide (LDA) or sodium hydride (NaH) in THF at −78°C generates a stabilized enolate.

  • Ethylation : Reaction with ethyl bromide or iodide at −20°C to room temperature affords the 3-ethyl-4-oxopiperidine intermediate. Yields range from 70–85%, with purity dependent on strict temperature control .

Side Reactions :

  • Over-alkylation at the 4-oxo position occurs if the enolate is insufficiently stabilized.

  • Competitive O-alkylation is mitigated by using bulky bases like LDA.

Multi-Step Synthesis from Benzyl-Protected Intermediates

A scalable route begins with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, as detailed in a multi-step protocol :

StepReactionConditionsYield
1Hydrogenolysis10% Pd/C, 3M HCl, H₂O/EtOH, 48 h87%
2Boc ProtectionBoc₂O, Na₂CO₃, THF, 0°C → rt, 2 h99%

Key Advantages :

  • Benzyl groups facilitate purification via crystallization.

  • Hydrogenolysis under acidic conditions prevents racemization.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic steps like alkylation, reducing thermal degradation risks. A patented method highlights:

  • Reactor Design : Tubular reactors with inline IR monitoring adjust reagent feed rates dynamically.

  • Solvent Recovery : Distillation recovers >95% THF, minimizing waste.

  • Throughput : 50–100 kg batches achieve 92% purity post-crystallization .

Economic Considerations :

  • Ethyl bromide is preferred over iodide due to lower cost and reduced environmental impact.

  • Catalytic hydrogenation replaces stoichiometric reagents for benzyl group removal.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc, 4:1) or recrystallization from ethanol/water. Analytical benchmarks include:

TechniqueParametersTarget Specification
HPLC C18 column, 254 nm, 1.0 mL/minPurity ≥98% (area %)
¹H NMR (CDCl₃, 400 MHz): δ 1.44 (s, 9H, Boc)Full structural confirmation
HRMS [M+H]⁺ calc. 227.30, found 227.29Δ ≤2 ppm

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Boc Protection 9298High1200
Alkylation 8595Moderate1500
Benzyl Route 7697Low1800

Trade-offs :

  • The Boc protection route offers superior scalability but requires anhydrous conditions.

  • The benzyl-dependent method, while lower-yielding, simplifies purification for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate serves as a vital building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Can yield carboxylic acids or ketones.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution Reactions: The ethyl group can be substituted to create diverse derivatives, enhancing the compound's utility in synthetic chemistry .

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in biochemical assays. Its interactions with specific enzymes and receptors make it a candidate for investigating pharmacological effects and therapeutic properties. The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways and biological responses .

Medicine

The potential therapeutic applications of this compound are under investigation for its role as an intermediate in drug development. It has been highlighted in studies focusing on the synthesis of piperidine derivatives, which are key pharmacophores in many pharmaceutical compounds .

Industrial Applications

This compound is also relevant in the production of agrochemicals and polymers. Its structural properties allow it to be used in formulating products that require specific chemical characteristics, such as stability and reactivity under industrial conditions .

Case Studies

Several studies have documented the use of this compound in drug discovery:

  • Synthesis of Piperidine Derivatives:
    A study detailed the use of this compound as an intermediate for synthesizing novel piperidine derivatives with enhanced biological activity against specific targets .
  • Biochemical Assays:
    Research involving this compound demonstrated its utility as a substrate in enzyme assays, providing insights into enzyme kinetics and mechanism elucidation .

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Structural Differences Reference CAS/ID
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate Ethyl (C3), Oxo (C4) Reference compound; moderate lipophilicity 117565-57-8
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate Methyl (C2), Oxo (C4) Steric hindrance at C2 reduces reactivity 190906-92-4
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Difluoro (C3), Oxo (C4) Increased electronegativity alters acidity 1215071-17-2
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate Benzyl (C3), Oxo (C4) Enhanced aromatic π-system for stacking 632352-56-8
tert-Butyl 4-acetylpiperidine-1-carboxylate Acetyl (C4) Larger carbonyl group at C4 206989-61-9

Key Observations :

  • Ethyl vs. Methyl Substituents : The ethyl group in the target compound provides greater lipophilicity compared to methyl analogs, improving membrane permeability in biological systems.
  • Benzyl Substituents : The benzyl group introduces aromatic interactions, which may influence crystallization behavior or binding to hydrophobic protein pockets .
Physicochemical Properties
Property This compound tert-Butyl 4-acetylpiperidine-1-carboxylate tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Physical State Light yellow solid White solid Colorless oil
Solubility Soluble in THF, ethyl acetate Similar to target compound Low solubility in polar solvents
Thermal Stability Stable up to 150°C Decomposes at 140°C Stable up to 130°C

Notes:

  • The benzyl derivative’s lower solubility is attributed to increased hydrophobicity from the aromatic ring .
  • Fluorinated analogs exhibit higher thermal stability due to strong C–F bonds .

Biological Activity

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS Number: 117565-57-8) is an organic compound with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications in drug development and biochemical assays.

The compound is characterized by its piperidine ring structure, which is pivotal for its biological activity. It undergoes several types of chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : The ketone group can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH4).
  • Substitution : The ethyl group can be substituted under appropriate conditions, allowing for the synthesis of various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can act as either an inhibitor or activator , modulating enzyme activity and influencing various biochemical pathways. This dual role allows it to be utilized in studying enzyme mechanisms and as a substrate in biochemical assays.

Enzyme Mechanisms

The compound has been employed in studies exploring enzyme mechanisms, particularly those involving piperidine derivatives. Its ability to interact with enzymes makes it a valuable tool in biochemical research.

Medicinal Potential

Research indicates that this compound may possess therapeutic properties. It has been investigated for its potential role as an intermediate in drug development, particularly in the synthesis of biologically active compounds .

Case Studies

A study focused on the synthesis of derivatives from related compounds demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, suggesting that the structural features of piperidine derivatives are crucial for their biological efficacy . For instance, compounds related to tert-butyl 3-ethyl-4-oxopiperidine showed IC50 values ranging from 0.75 to 4.7 μM against various cancer cell lines, indicating selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-function relationships.

Compound NameStructure CharacteristicsBiological Activity
Tert-butyl 3-methyl 3-ethyl-4-oxopiperidineContains methyl and ethyl groupsPotential anticancer activity
Ethyl 3-ethyl-4-oxopyrrolidineLacks tert-butyl groupLower reactivity in enzyme studies
Tert-butyl 3-methyl 3-(n-propyl)-4-oxopiperidineDifferent alkyl substitutionVariable biological effects

Q & A

Q. How can this compound serve as a precursor in medicinal chemistry campaigns?

  • Methodology : The 4-oxopiperidine scaffold is versatile for functionalization. For example:
  • Amide Formation : React with activated carboxylic acids to generate kinase inhibitors.
  • Reductive Amination : Introduce substituents at the 4-position for SAR studies.
  • Cross-Coupling : Utilize palladium catalysis (e.g., Suzuki-Miyaura) to append aryl groups .

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